molecular formula C25H25N3O3 B14998294 3,4-dimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

3,4-dimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B14998294
M. Wt: 415.5 g/mol
InChI Key: SLOLWKPCXJMGHC-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Biological Studies: It can be used to study the interactions of benzamides with various biological targets.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHOXYBENZAMIDE: Similar structure but lacks the benzodiazole and 2-methylphenyl groups.

    N-METHYL-3,4-DIMETHOXYBENZAMIDE: Similar structure but lacks the benzodiazole group.

    BENZODIAZOLE DERIVATIVES: Compounds with similar benzodiazole cores but different substituents.

Uniqueness

3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to the combination of its benzamide, benzodiazole, and 2-methylphenyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C25H25N3O3/c1-17-8-4-5-9-19(17)16-28-21-11-7-6-10-20(21)27-24(28)15-26-25(29)18-12-13-22(30-2)23(14-18)31-3/h4-14H,15-16H2,1-3H3,(H,26,29)

InChI Key

SLOLWKPCXJMGHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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